8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoxazine ring structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activities. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Biological Activity
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₉H₆F₃NO₂
- Molecular Weight : 217.14 g/mol
- CAS Number : 1187984-10-6
- Structure : The compound features a benzoxazine ring with a trifluoromethyl group at the 8-position, which significantly influences its biological activity.
1. Antagonistic Activity
Research indicates that derivatives of benzoxazine, including this compound, exhibit significant antagonistic activity against the serotonin 5-HT₃ receptor. A study demonstrated that modifications in the structure could enhance receptor binding affinity and antagonistic potency. For instance, compounds with substituents at the 2-position of the benzoxazine ring showed increased antagonistic activities, with specific derivatives achieving Ki values as low as 0.019 nM .
2. Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological effects, particularly in relation to anxiety and depression models. In vivo assays suggest that it may modulate serotonergic pathways, potentially offering therapeutic benefits in mood disorders. The introduction of the trifluoromethyl group is hypothesized to enhance lipophilicity and receptor interaction .
3. Cytotoxicity and Anticancer Potential
Studies have also explored the cytotoxic effects of benzoxazine derivatives on various cancer cell lines. Preliminary findings indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The trifluoromethyl substitution appears to play a role in enhancing these effects by altering the electronic properties of the molecule .
Case Studies
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Receptor Binding : The compound's ability to bind effectively to serotonin receptors suggests it may be useful in developing new antidepressants or anxiolytics.
- Mechanisms of Action : The mechanisms underlying its biological effects include modulation of neurotransmitter systems and induction of oxidative stress in cancer cells.
Properties
IUPAC Name |
8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAVJMWMCIMGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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